molecular formula C9H5F4NO B12876137 2,4-Bis(difluoromethyl)benzo[d]oxazole

2,4-Bis(difluoromethyl)benzo[d]oxazole

Katalognummer: B12876137
Molekulargewicht: 219.14 g/mol
InChI-Schlüssel: BWXJRGXYINHKTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Bis(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of two difluoromethyl groups attached to the benzoxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(difluoromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) for the reaction of 2-aminophenol with aldehydes in water under reflux conditions . Another method involves the use of microwave irradiation to facilitate the reaction under mild transition-metal-free conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and microwave-assisted synthesis are common techniques employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Bis(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Wirkmechanismus

The mechanism of action of 2,4-Bis(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl groups enhance the compound’s ability to form non-covalent interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Difluoromethylbenzoxazole
  • 2,4-Bis(trifluoromethyl)benzoxazole
  • 2,4-Bis(chloromethyl)benzoxazole

Uniqueness

2,4-Bis(difluoromethyl)benzo[d]oxazole is unique due to the presence of two difluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for various applications in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C9H5F4NO

Molekulargewicht

219.14 g/mol

IUPAC-Name

2,4-bis(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H5F4NO/c10-7(11)4-2-1-3-5-6(4)14-9(15-5)8(12)13/h1-3,7-8H

InChI-Schlüssel

BWXJRGXYINHKTN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)OC(=N2)C(F)F)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.